molecular formula C8H9BO4 B069397 1,4-Benzodioxane-6-boronic acid CAS No. 164014-95-3

1,4-Benzodioxane-6-boronic acid

Cat. No. B069397
CAS RN: 164014-95-3
M. Wt: 179.97 g/mol
InChI Key: SQDUGGGBJXULJR-UHFFFAOYSA-N
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Description

1,4-Benzodioxane-6-boronic acid is a chemical compound used as a reactant in various chemical reactions . It is often used in laboratory settings .


Synthesis Analysis

The synthesis of 1,4-Benzodioxane-6-boronic acid involves various chemical reactions. It has been used in addition reactions with 1,8-naphthyridine N-oxides and iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines .


Molecular Structure Analysis

The molecular formula of 1,4-Benzodioxane-6-boronic acid is C8H9BO4 . Its molecular weight is approximately 179.97 Da .


Chemical Reactions Analysis

1,4-Benzodioxane-6-boronic acid is involved in several chemical reactions. These include addition reactions with 1,8-naphthyridine N-oxides, iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines, and Suzuki coupling reactions for the synthesis of combretastatin analogs .


Physical And Chemical Properties Analysis

1,4-Benzodioxane-6-boronic acid is a white to light yellow crystal powder . It has a density of 1.4±0.1 g/cm3, a boiling point of 361.0±52.0 °C at 760 mmHg, and a flash point of 172.2±30.7 °C .

Scientific Research Applications

Addition Reactions

1,4-Benzodioxane-6-boronic acid is used as a reactant in addition reactions with 1,8-naphthyridine N-oxides . This application is significant in the field of organic chemistry where addition reactions are fundamental to the synthesis of complex organic compounds .

Iodocyclization

This compound is involved in iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines . Pyranoquinolines are a class of organic compounds that have potential applications in medicinal chemistry .

Suzuki Coupling Reactions

1,4-Benzodioxane-6-boronic acid is used in Suzuki coupling reactions for the synthesis of combretastatin analogs . Combretastatins are a group of compounds that have shown potential as anticancer agents .

Sensing Applications

Boronic acids, including 1,4-Benzodioxane-6-boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This is particularly useful in the field of biochemistry where specific labelling of biological molecules is essential for understanding their function and behavior .

Protein Manipulation and Modification

Boronic acids, including 1,4-Benzodioxane-6-boronic acid, are used for protein manipulation and modification . This is a crucial application in the field of proteomics, where understanding the structure and function of proteins is of paramount importance .

Separation Technologies

Boronic acids are also used in separation technologies . They can interact with cis-diols in molecules, allowing for the separation of these molecules from a mixture .

Development of Therapeutics

Finally, boronic acids are used in the development of therapeutics . Their ability to form reversible covalent bonds with biological molecules makes them useful in the design of drugs .

Mechanism of Action

Target of Action

1,4-Benzodioxane-6-boronic acid is a biochemical reagent It’s known that boronic acids often interact with proteins and enzymes that have diols in their structure, such as glycoproteins and nucleic acids .

Mode of Action

Boronic acids are known to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, which allows them to interact with various biological targets .

Biochemical Pathways

1,4-Benzodioxane-6-boronic acid has been involved in various chemical reactions, including addition reactions with 1,8-naphthyridine N-oxides, iodocyclization and palladium-catalyzed coupling reactions for the synthesis of pyranoquinolines, and Suzuki coupling reactions for the synthesis of combretastatin analogs

Pharmacokinetics

It’s known that the pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent complexes with diols, which can affect their absorption and distribution .

Result of Action

Given its involvement in various chemical reactions, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 1,4-Benzodioxane-6-boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity with diols can be affected by the pH of the environment . Additionally, the compound is recommended to be stored in a dark place, sealed in dry, at room temperature, suggesting that light, moisture, and temperature can affect its stability .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDUGGGBJXULJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379869
Record name 1,4-Benzodioxane-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzodioxane-6-boronic acid

CAS RN

164014-95-3
Record name 1,4-Benzodioxane-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1,4-benzodioxin-6-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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